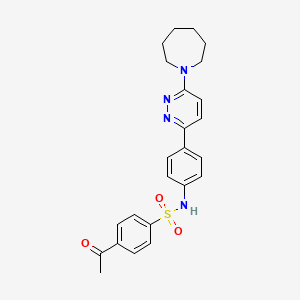
4-acetyl-N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Biological Activities
4-Acetyl-N-(4-(6-(Azepan-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide and its derivatives have been extensively studied for their synthesis and biological activities. These compounds have shown promise in various fields, including cancer research and enzyme inhibition.
Antitumor Activity
Some derivatives of this compound have exhibited significant antitumor activity. For instance, specific chlorinated compounds in this category showed excellent in vitro antitumor effects against HepG2 and MCF-7 cell lines, suggesting potential applications in cancer therapy (Fahim & Shalaby, 2019).
Carbonic Anhydrase Inhibition
These compounds have been found to be effective inhibitors of human mitochondrial carbonic anhydrase isozymes VA and VB. This inhibition has potential therapeutic implications, particularly in reducing lipogenesis, which could be beneficial for anti-obesity therapies (Poulsen et al., 2008).
Cytotoxicity and Tumor-Specificity
Some derivatives have been tested for their cytotoxicity and tumor-specificity, with notable compounds showing strong inhibition of human cytosolic isoforms hCA I and II. These findings are crucial for further anti-tumor activity studies (Gul et al., 2016).
Antimicrobial Activities
Research on derivatives of this compound has also shown promising antimicrobial activities. These compounds exhibited significant potency against bacteria compared to fungal strains, indicating potential applications in antimicrobial therapies (Sojitra et al., 2016).
Inhibition of Protein Kinases
Novel azepane derivatives related to this chemical structure were evaluated for protein kinase B (PKB-alpha) and protein kinase A (PKA) inhibition, highlighting potential applications in treating various diseases, including cancer (Breitenlechner et al., 2004).
Propriétés
IUPAC Name |
4-acetyl-N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-18(29)19-8-12-22(13-9-19)32(30,31)27-21-10-6-20(7-11-21)23-14-15-24(26-25-23)28-16-4-2-3-5-17-28/h6-15,27H,2-5,16-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRYAEVNLZMGPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2380016.png)
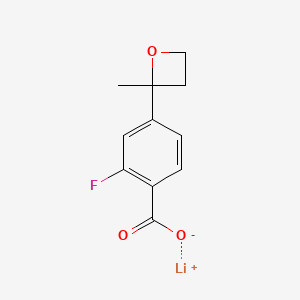
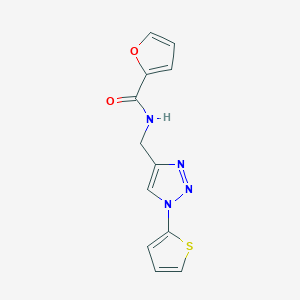
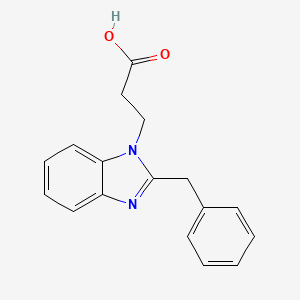
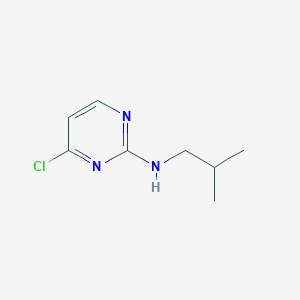
![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(4-fluorophenyl)methanone](/img/structure/B2380024.png)
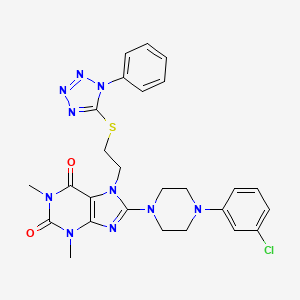
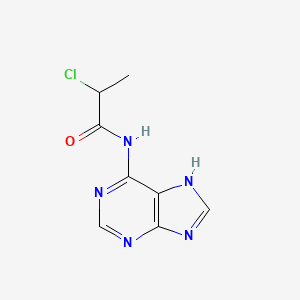
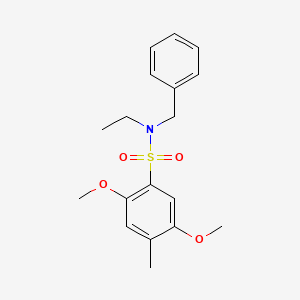
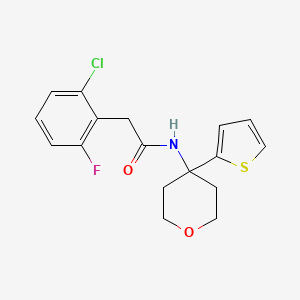
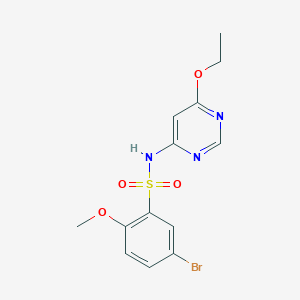
![N-[4-({(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)phenyl]acetamide](/img/structure/B2380035.png)
![1-[(2-Methoxyphenyl)methyl]-3-[(3-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2380038.png)
![Ethyl[(6-methylpyridin-2-yl)methyl]amine](/img/structure/B2380039.png)